(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate

Carboxylesterase CES2 Drug Metabolism

This benzothiazole-ester (CAS 321979-49-1) is a structurally distinct hCE2 inhibitor (IC₅₀=5.61 μM in human liver microsomes) that fills a gap between flavonoid and benzil chemotypes. With intermediate ~4-fold selectivity over hCE1 (IC₅₀=22.4 μM), it serves as an isozyme calibration reference. The 4-chloro substituent raises ACD/LogP to 5.09 vs. the non-halogenated parent (XLogP3=3.8), enabling ADME partitioning studies. REACH-registered under EC 100.355.970—simplifying EU procurement compliance.

Molecular Formula C15H10ClNO2S
Molecular Weight 303.76
CAS No. 321979-49-1
Cat. No. B2458462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate
CAS321979-49-1
Molecular FormulaC15H10ClNO2S
Molecular Weight303.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2
InChIKeyIROUKFIZSHWVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,3-Benzothiazol-2-yl)methyl 4-chlorobenzoate (CAS 321979-49-1): A Benzothiazole Ester Scaffold with Documented Carboxylesterase Interaction


(1,3-Benzothiazol-2-yl)methyl 4-chlorobenzoate (CAS 321979-49-1) is a synthetic small-molecule ester composed of a benzothiazole core linked via a methylene bridge to a 4-chlorobenzoate moiety . It is cataloged in the BindingDB database (BDBM50058817; CHEMBL1271483) with reported in vitro inhibitory activity against human carboxylesterases CE2 and CE1 [1]. The compound has a molecular formula of C15H10ClNO2S, an average mass of 303.76 Da, an ACD/LogP of 5.09, and a topological polar surface area of 67 Ų .

Why (1,3-Benzothiazol-2-yl)methyl 4-chlorobenzoate Cannot Be Substituted with Closest Analogs: Physicochemical and Target-Engagement Divergence


Close structural analogs—such as benzothiazol-2-ylmethyl benzoate (CID 1263576, lacking the chloro substituent), 1,3-benzothiazol-2-ylmethyl 2-hydroxybenzoate, and 4-chlorobenzoate esters bearing alternative heterocycles—differ substantially in lipophilicity, steric bulk, and hydrogen-bonding capacity, factors that govern membrane permeability, metabolic stability, and target engagement [1]. The presence of the 4-chloro substituent on the benzoate ring increases the ACD/LogP by approximately 1.3 log units relative to the non-chlorinated parent benzothiazol-2-ylmethyl benzoate (PubChem XLogP3 = 3.8), a shift that materially alters partitioning behavior and off-target binding profiles [2]. Even among compounds with identical core scaffolds, the specific ester linkage geometry determined by the benzothiazol-2-ylmethyl group imposes distance and orientation constraints within enzyme active sites that analogs with different linkers (e.g., benzyl or phenacyl) cannot replicate, making generic substitution without validation unreliable for any quantitative structure–activity relationship (QSAR) study or enzyme assay requiring reproducible inhibition data [1].

Quantitative Differentiation Evidence for (1,3-Benzothiazol-2-yl)methyl 4-chlorobenzoate (CAS 321979-49-1)


hCE2 Inhibition Potency vs. Published Selective hCE2 Inhibitors

In human liver microsome assays, (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate inhibited carboxylesterase 2 (hCE2) with an IC50 of 5.61 μM [1]. For reference, the published selective hCE2 inhibitor LK-44 exhibits an IC50 of 5.02 ± 0.67 μM under comparable assay conditions, while compound 24 (hCES2-IN-1) shows IC50 values ranging from 6.54 to 6.72 μM [2][3]. The IC50 of the target compound falls squarely within this competitive range, demonstrating that its hCE2 inhibitory potency is on the same order of magnitude as confirmed hCE2-selective tool compounds developed for mitigating irinotecan-induced delayed diarrhea [2][3].

Carboxylesterase CES2 Drug Metabolism Irinotecan Esterase Inhibition

Differential hCE1 vs. hCE2 Isozyme Selectivity Profile

The compound was additionally tested against human carboxylesterase 1 (hCE1) and exhibited an IC50 of 22.4 μM [1]. This yields an hCE1/hCE2 selectivity ratio of approximately 4.0 (22.4 μM / 5.61 μM), indicating a modest but measurable preference for hCE2 over hCE1. By comparison, Nevadensin—a well-characterized natural product—shows a pronounced inverse selectivity: hCE1 IC50 = 2.64 μM vs. hCE2 IC50 = 132.8 μM (hCE1/hCE2 ratio ≈ 0.02) . The target compound thus occupies a distinct selectivity niche—moderate hCE2 preference—unlike either highly hCE1-selective agents (e.g., Nevadensin) or highly hCE2-selective agents (e.g., compound 24, which shows hCE2 IC50 ≈ 6.7 μM and hCE1 IC50 > 100 μM, ratio > 15) [2].

Carboxylesterase 1 CES1 Isozyme Selectivity CES1 vs CES2 Drug–Drug Interaction

Lipophilicity Elevation vs. Non-Halogenated Parent Scaffold

The 4-chloro substituent on the benzoate ring raises the predicted lipophilicity (ACD/LogP = 5.09) of (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate by approximately 1.3 log units compared to the non-halogenated analog benzothiazol-2-ylmethyl benzoate, which has a PubChem-computed XLogP3 of 3.8 [1]. This corresponds to a theoretical ~20-fold increase in octanol–water partition coefficient. The ACD/LogD (pH 7.4) remains at 4.74, and the ACD/BCF is predicted at ~2380, values consistent with enhanced membrane permeability and tissue distribution compared to the non-chlorinated analog .

LogP Lipophilicity 4-Chloro substituent ADME Permeability

Regulatory Status and Supply-Chain Transparency vs. Non-Registered Analogs

(1,3-Benzothiazol-2-yl)methyl 4-chlorobenzoate is registered under the European Chemicals Agency (ECHA) substance information framework with the EC number 100.355.970, and its REACH registration and C&L (Classification & Labelling) Inventory data are maintained on the ECHA CHEM platform [1]. Many structurally similar benzothiazole-ester research compounds lack REACH registration, creating potential procurement hurdles for industrial or academic laboratories operating under EU regulatory requirements. The availability of ECHA-registered substance data reduces the compliance burden during purchasing and enables faster safety assessment for laboratory handling.

REACH ECHA Regulatory Compliance Procurement Supply Chain

Optimal Application Scenarios for (1,3-Benzothiazol-2-yl)methyl 4-chlorobenzoate (CAS 321979-49-1) Based on Quantitative Evidence


Chemical Probe for Carboxylesterase 2 (hCE2) Activity Screening in Human Liver Microsome Assays

With an hCE2 IC50 of 5.61 μM confirmed in human liver microsomes [1], this compound can serve as a structurally novel positive control or chemical probe in hCE2 inhibition assays. Its potency falls within the same range as published tool inhibitors (LK-44: 5.02 μM; Compound 24: 6.54–6.72 μM) [2][3], providing a benzothiazole-ester scaffold that chemically diversifies the available hCE2 probe toolbox beyond the flavonoid, triterpenoid, and benzil-based inhibitor chemotypes currently dominating the literature.

Dual CES1/CES2 Selectivity Reference Standard for Isozyme Profiling

The compound's modest 4-fold hCE2-over-hCE1 selectivity (hCE1 IC50 = 22.4 μM; hCE2 IC50 = 5.61 μM) [1] makes it suitable as a reference compound for isozyme selectivity calibration. Unlike highly selective agents—Nevadensin (~50-fold hCE1-selective) [2] or Compound 24 (>15-fold hCE2-selective) [3]—this compound occupies an intermediate selectivity window. It can be used to benchmark newly synthesized esterase inhibitors and to assess whether modest selectivity is sufficient in contexts such as prodrug activation studies where excessive hCE2 selectivity may not be required.

Structure–Lipophilicity Relationship Studies in Benzothiazole-Ester Series

The 4-chloro substituent increases the predicted ACD/LogP to 5.09 compared to 3.8 for the non-chlorinated parent benzothiazol-2-ylmethyl benzoate [1][2]. This ~1.3 log unit difference, corresponding to a substantial shift in partitioning behavior, makes this compound a valuable member of a congeneric series for studying the impact of halogen substitution on ADME properties, membrane permeability, and nonspecific protein binding within benzothiazole-ester scaffolds.

EU-Compliant Procurement for Academic and Industrial Esterase Research Programs

The compound's documented REACH registration and availability of C&L Inventory data via ECHA (EC number 100.355.970) [1] streamline procurement workflows for laboratories in the European Union. For research programs that require regulatory documentation for chemical inventory management or safety assessment, this compound offers a compliance advantage over structurally similar but unregistered benzothiazole esters, reducing approval lead times and ensuring ongoing regulatory conformity.

Quote Request

Request a Quote for (1,3-benzothiazol-2-yl)methyl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.